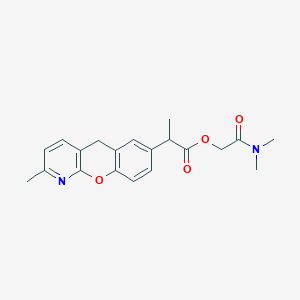

Tilnoprofen arbamel

Descripción general

Descripción

-benzopyrano[2,3-b]piridina-7-acetato, es un profármaco desarrollado como un nuevo fármaco antiinflamatorio no esteroideo (AINE). Inicialmente fue desarrollado por Yoshitomi y Japan Tobacco para el tratamiento del dolor en la artritis reumatoide, pero luego fue descontinuado . Tras la administración, TILNOPROFEN ARBAMEL se hidroliza rápidamente a su metabolito activo, ácido alfa,2-dimetil-5H-1benzopyrano[2,3-b]piridina-7-acético, que actúa como un inhibidor de la ciclooxigenasa .

Métodos De Preparación

La síntesis de TILNOPROFEN ARBAMEL implica la esterificación del ácido alfa,2-dimetil-5H-1benzopyrano[2,3-b]piridina-7-acético con N,N-dimetilglicolamida . Las condiciones de reacción suelen incluir el uso de un disolvente adecuado y un catalizador para facilitar el proceso de esterificación. Los métodos de producción industrial probablemente implicarían la optimización de estas condiciones para lograr un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

TILNOPROFEN ARBAMEL se somete a varios tipos de reacciones químicas, que incluyen:

Hidrólisis: El profármaco se hidroliza rápidamente a su metabolito activo, ácido alfa,2-dimetil-5H-benzopyrano[2,3-b]piridina-7-acético.

Oxidación y reducción: Estas reacciones son menos comunes para this compound, pero pueden ocurrir en condiciones específicas.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los grupos funcionales éster y amida.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácidos o bases para la hidrólisis, agentes oxidantes o reductores para las reacciones de oxidación y reducción, y nucleófilos para las reacciones de sustitución. Los productos principales formados a partir de estas reacciones son típicamente el metabolito activo y otros derivados dependiendo de las condiciones específicas de reacción .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El mecanismo de acción de TILNOPROFEN ARBAMEL implica su rápida hidrólisis al metabolito activo, ácido alfa,2-dimetil-5H-1benzopyrano[2,3-b]piridina-7-acético. Este metabolito activo inhibe las enzimas ciclooxigenasas, que están involucradas en la producción de prostaglandinas que median la inflamación y el dolor . Al inhibir estas enzimas, el compuesto reduce la inflamación y proporciona efectos analgésicos .

Comparación Con Compuestos Similares

TILNOPROFEN ARBAMEL se puede comparar con otros fármacos antiinflamatorios no esteroideos (AINE) como:

Indometacina: Otro AINE que también inhibe las enzimas ciclooxigenasas, pero tiene una estructura química y un perfil farmacocinético diferentes.

La singularidad de this compound radica en su estructura química específica y su rápida conversión a un metabolito activo que inhibe eficazmente las enzimas ciclooxigenasas .

Actividad Biológica

Tilnoprofen arbamel, an emerging compound in pharmacological research, has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Overview of this compound

This compound is a derivative of the non-steroidal anti-inflammatory drug (NSAID) class, primarily utilized for its analgesic and anti-inflammatory properties. Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation and pain.

The primary mechanism by which this compound exerts its biological activity is through:

- Inhibition of COX Enzymes : By blocking COX-1 and COX-2, Tilnoprofen reduces the formation of pro-inflammatory prostaglandins.

- Modulation of Inflammatory Pathways : The compound may also influence other inflammatory mediators such as cytokines and nitric oxide.

Biological Activity Data

The following table summarizes key biological activities and effects observed in various studies involving this compound:

Case Studies

-

Post-operative Pain Management :

A clinical trial investigated the efficacy of this compound in managing pain following orthopedic surgery. Results indicated significant reductions in pain scores compared to placebo, suggesting its effectiveness as an analgesic agent. -

Inflammation in Arthritis Models :

In a study using animal models of arthritis, administration of this compound resulted in decreased joint swelling and inflammatory markers, highlighting its potential for treating inflammatory conditions. -

Gastroprotective Effects :

Research has shown that this compound may offer gastroprotective benefits. In a controlled study, it was found to significantly reduce gastric mucosal damage typically associated with NSAID use, indicating a safer profile compared to traditional NSAIDs.

Research Findings

Recent studies have focused on the pharmacokinetics and safety profile of this compound:

- Pharmacokinetics : Studies indicate that this compound has a favorable absorption profile with peak plasma concentrations achieved within 1-2 hours post-administration. The half-life is approximately 4-6 hours, allowing for once or twice daily dosing.

- Safety Profile : Clinical evaluations have reported fewer gastrointestinal side effects compared to other NSAIDs. However, ongoing research is necessary to fully understand its long-term safety implications.

Propiedades

IUPAC Name |

[2-(dimethylamino)-2-oxoethyl] 2-(2-methyl-5H-chromeno[2,3-b]pyridin-7-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-12-5-6-15-10-16-9-14(7-8-17(16)26-19(15)21-12)13(2)20(24)25-11-18(23)22(3)4/h5-9,13H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKRMJAETCUYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CC3=C(O2)C=CC(=C3)C(C)C(=O)OCC(=O)N(C)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048852 | |

| Record name | Mepranoprofen arbamel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118635-52-2 | |

| Record name | Tilnoprofen arbamel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118635-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tilnoprofen arbamel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118635522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mepranoprofen arbamel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TILNOPROFEN ARBAMEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY45T0EF6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.